molecular formula C6H9NaO7 B8055051 L-Iduronic Acid Sodium Salt

L-Iduronic Acid Sodium Salt

Cat. No.: B8055051
M. Wt: 216.12 g/mol
InChI Key: WNFHGZLVUQBPMA-XVWKMKMJSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Iduronic Acid Sodium Salt can be synthesized through the epimerization of glucuronic acid. The process involves the use of specific enzymes or chemical catalysts to convert glucuronic acid into L-iduronic acid, followed by neutralization with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation processes. Specific strains of bacteria or fungi are used to produce the compound in large quantities. The fermentation broth is then subjected to purification processes, including filtration, crystallization, and drying, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

L-Iduronic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as sulfated or acetylated forms, which have enhanced biological activities and improved solubility .

Scientific Research Applications

L-Iduronic Acid Sodium Salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Iduronic Acid Sodium Salt is unique due to its conformational flexibility, which allows it to bind metal ions and proteins more effectively than its counterparts. This property is crucial for its role in the antithrombotic activity of heparin and its ability to interact with various biological molecules .

Properties

IUPAC Name

sodium;(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFHGZLVUQBPMA-XVWKMKMJSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)[C@@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Iduronic Acid Sodium Salt
Reactant of Route 2
L-Iduronic Acid Sodium Salt
Reactant of Route 3
L-Iduronic Acid Sodium Salt
Reactant of Route 4
L-Iduronic Acid Sodium Salt
Reactant of Route 5
L-Iduronic Acid Sodium Salt
Reactant of Route 6
L-Iduronic Acid Sodium Salt

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